
2-amino-3-methyl-4,7(3H,8H)-pteridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-methyl-4,7(3H,8H)-pteridinedione, also known as Aminopterin, is a folic acid antagonist that has been used in scientific research for several decades. It is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes.
Wirkmechanismus
2-amino-3-methyl-4,7(3H,8H)-pteridinedione exerts its pharmacological effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound prevents the synthesis of thymidylate and purines, which are essential components of DNA and RNA. This leads to the inhibition of cell division and proliferation, which is particularly relevant in cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to cause folic acid deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. This compound has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has several advantages and limitations for laboratory experiments. Its potent inhibition of dihydrofolate reductase makes it a useful tool for investigating the role of this enzyme in cellular processes. However, this compound has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, this compound can cause folic acid deficiency, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in scientific research. One potential area of research is the development of new dihydrofolate reductase inhibitors for the treatment of cancer and other diseases. Another potential area of research is the study of the effects of this compound on immune cells, which could lead to the development of new immunosuppressive therapies for autoimmune diseases. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective cancer therapies.
Synthesemethoden
2-amino-3-methyl-4,7(3H,8H)-pteridinedione can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of this compound involves the condensation of 2-amino-4-hydroxypteridine and 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-pteridine-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Streptomyces species to produce this compound through a series of enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been widely used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes. This compound has been used in cancer research to study the effects of dihydrofolate reductase inhibitors on tumor growth and proliferation. It has also been used in the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, where it has been shown to have immunosuppressive effects.
Eigenschaften
Molekularformel |
C7H7N5O2 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-amino-3-methyl-8H-pteridine-4,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-12-6(14)4-5(11-7(12)8)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,13) |
InChI-Schlüssel |
RFTAPWOOGAINRY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
Kanonische SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
Synonyme |
3-methyl isoxanthopterin 3-methylisoxanthopterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

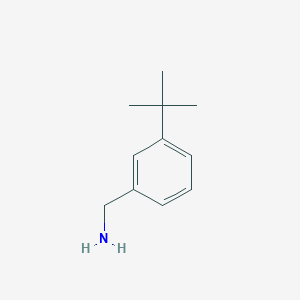

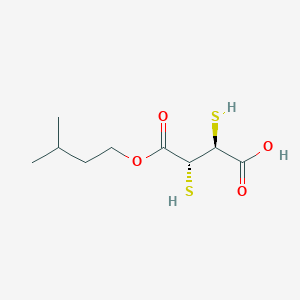



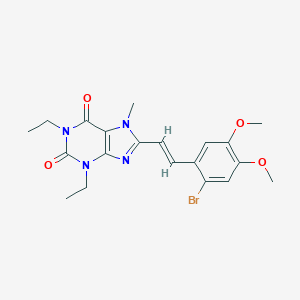
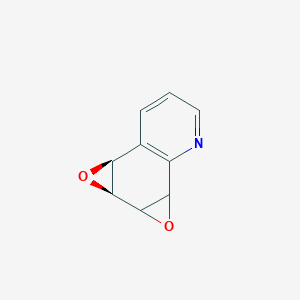

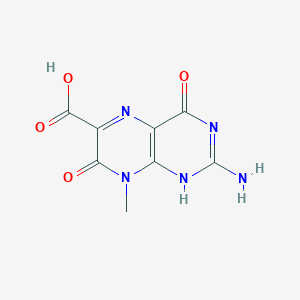
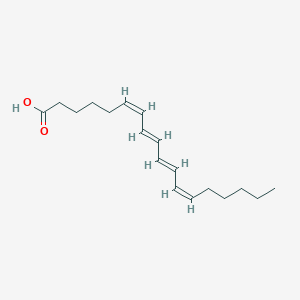
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)